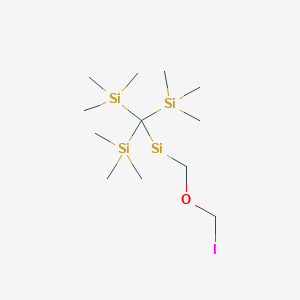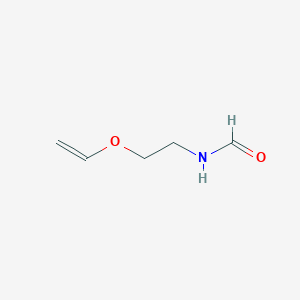
N-(2-ethenoxyethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethenoxyethyl)formamide is an organic compound with the molecular formula C5H9NO2 It is a formamide derivative, characterized by the presence of an ethenoxyethyl group attached to the nitrogen atom of the formamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethenoxyethyl)formamide typically involves the reaction of 2-chloroethyl vinyl ether with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{CH}_2=CH-O-CH_2CH_2Cl + \text{HCONH}_2 \rightarrow \text{CH}_2=CH-O-CH_2CH_2-NH-CHO + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ethenoxyethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The ethenoxyethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2-ethenoxyethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of N-(2-ethenoxyethyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethenoxyethyl group may also interact with cellular membranes, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: A simpler formamide derivative with a single formyl group.
N-(2-hydroxyethyl)formamide: Similar structure but with a hydroxyethyl group instead of an ethenoxyethyl group.
Dimethylformamide: A widely used solvent with two methyl groups attached to the nitrogen atom.
Uniqueness
N-(2-ethenoxyethyl)formamide is unique due to the presence of the ethenoxyethyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other formamide derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
86242-81-1 |
|---|---|
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
N-(2-ethenoxyethyl)formamide |
InChI |
InChI=1S/C5H9NO2/c1-2-8-4-3-6-5-7/h2,5H,1,3-4H2,(H,6,7) |
InChI-Schlüssel |
LCDJSBVOXPZPME-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




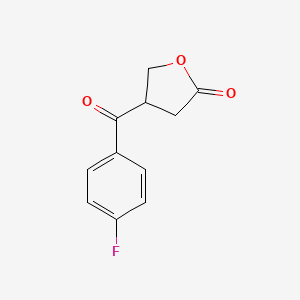
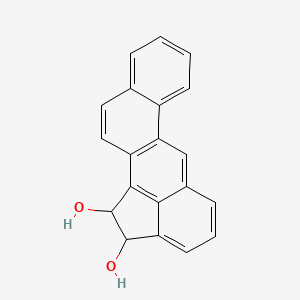
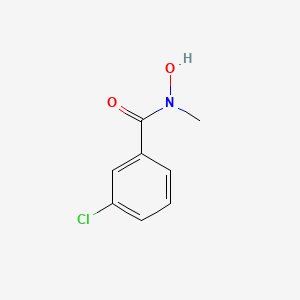


![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
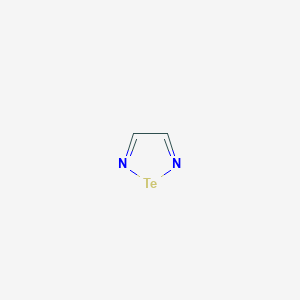
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
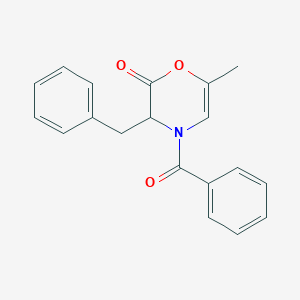
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)

